molecular formula C5H6ClNS B8578473 4-(1-chloroethyl)-1,3-thiazole CAS No. 3364-77-0

4-(1-chloroethyl)-1,3-thiazole

Cat. No.: B8578473
CAS No.: 3364-77-0
M. Wt: 147.63 g/mol
InChI Key: VPDBUCBSTDRGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-chloroethyl)-1,3-thiazole typically involves the reaction of thiazole with chloroethyl reagents under controlled conditions. One common method is the alkylation of thiazole with 2-chloroethanol in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to optimize reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(1-chloroethyl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thiazoles, sulfoxides, and sulfones, which can have significant biological and industrial applications .

Scientific Research Applications

4-(1-chloroethyl)-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-chloroethyl)-1,3-thiazole involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. This compound can also interact with DNA, potentially leading to cytotoxic effects that are useful in cancer treatment .

Comparison with Similar Compounds

  • 2-Chloroethylthiazole
  • 4-Methylthiazole
  • 2-Amino-4-chlorothiazole

Comparison: 4-(1-chloroethyl)-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 2-chloroethylthiazole, it has different steric and electronic properties that can influence its interaction with biological targets. The presence of the chloroethyl group also differentiates it from other thiazole derivatives like 4-methylthiazole and 2-amino-4-chlorothiazole, which have different functional groups and thus different applications .

Properties

CAS No.

3364-77-0

Molecular Formula

C5H6ClNS

Molecular Weight

147.63 g/mol

IUPAC Name

4-(1-chloroethyl)-1,3-thiazole

InChI

InChI=1S/C5H6ClNS/c1-4(6)5-2-8-3-7-5/h2-4H,1H3

InChI Key

VPDBUCBSTDRGPA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.